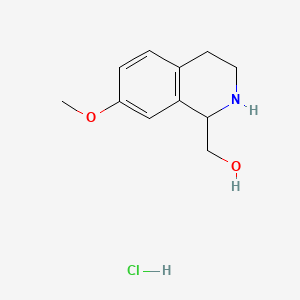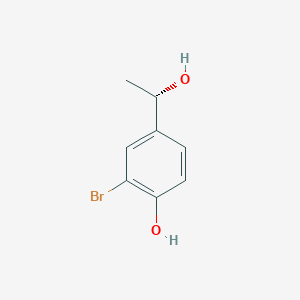
(s)-2-Bromo-4-(1-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Bromo-4-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of phenols It is characterized by the presence of a bromine atom at the second position and a hydroxyethyl group at the fourth position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Bromo-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of this compound typically involves the use of bromination and Pd-catalyzed cross-coupling reactions. These methods allow for the efficient and large-scale synthesis of the compound, ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Bromo-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(s)-2-Bromo-4-(1-hydroxyethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (s)-2-Bromo-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting oxidative damage and reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-hydroxyethyl)phenol: A phenol derivative with similar structural features but lacking the bromine atom.
4-(2-hydroxyethyl)phenol: Another phenol derivative with a hydroxyethyl group at a different position.
Uniqueness
(s)-2-Bromo-4-(1-hydroxyethyl)phenol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9BrO2 |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
2-bromo-4-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m0/s1 |
Clave InChI |
ZZLCMZHDPGZELP-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)O)Br)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


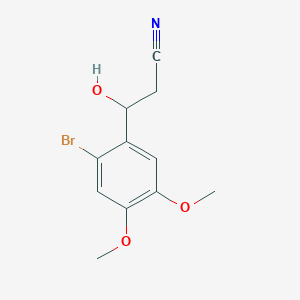
![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)



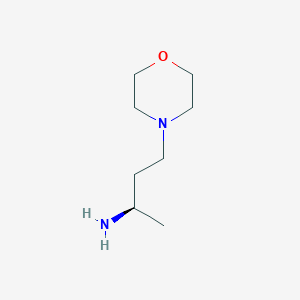
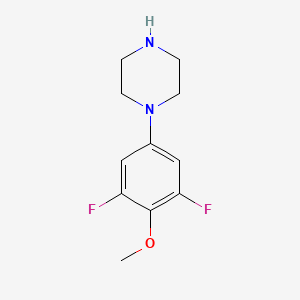

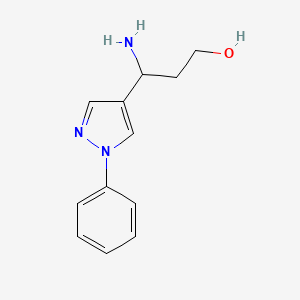
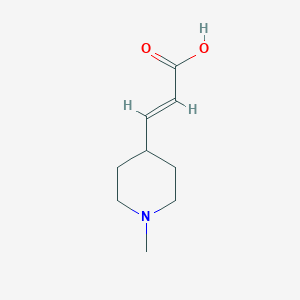

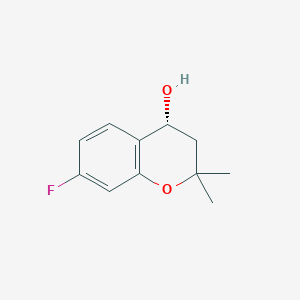
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
